molecular formula C22H23N3OS B2663301 N-(3,5-DIMETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE CAS No. 1358236-32-4

N-(3,5-DIMETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Cat. No.: B2663301
CAS No.: 1358236-32-4
M. Wt: 377.51
InChI Key: QJXMFGYNRDMRJI-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Thiomorpholine Group: The thiomorpholine group can be introduced via nucleophilic substitution reactions.

    Coupling with 3,5-Dimethylphenyl Group: The final step involves coupling the quinoline derivative with the 3,5-dimethylphenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Thiomorpholine Derivatives: Compounds containing the thiomorpholine ring, used in various pharmaceutical applications.

Uniqueness

N-(3,5-DIMETHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline or thiomorpholine derivatives.

Properties

IUPAC Name

[4-(3,5-dimethylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-15-11-16(2)13-17(12-15)24-21-18-5-3-4-6-20(18)23-14-19(21)22(26)25-7-9-27-10-8-25/h3-6,11-14H,7-10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXMFGYNRDMRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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